molecular formula C19H21BrN4O4S B11994424 ethyl 2-{[7-(3-bromobenzyl)-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}butanoate

ethyl 2-{[7-(3-bromobenzyl)-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}butanoate

Cat. No.: B11994424
M. Wt: 481.4 g/mol
InChI Key: WXQQKZJGQTUNAV-UHFFFAOYSA-N
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Description

Ethyl 2-{[7-(3-bromobenzyl)-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}butanoate is a complex organic compound with a molecular formula of C19H21BrN4O4S. This compound is notable for its unique structure, which includes a purine ring system substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[7-(3-bromobenzyl)-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}butanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the purine derivative.

    Hydroxylation and Methylation: Hydroxylation and methylation of the purine ring are achieved using specific reagents under controlled conditions.

    Thioether Formation: The sulfanyl group is introduced through a thiolation reaction, where a thiol reacts with the purine derivative.

    Esterification: The final step involves esterification of the butanoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[7-(3-bromobenzyl)-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Ethyl 2-{[7-(3-bromobenzyl)-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}butanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[7-(3-bromobenzyl)-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 2-{[7-(3-bromobenzyl)-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}butanoate can be compared with other purine derivatives, such as:

    Ethyl 2-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoate: Similar structure but with different functional groups, leading to distinct chemical and biological properties.

    Ethyl 2-{[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate: Contains a chlorobenzyl group instead of a bromobenzyl group, affecting its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H21BrN4O4S

Molecular Weight

481.4 g/mol

IUPAC Name

ethyl 2-[7-[(3-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylbutanoate

InChI

InChI=1S/C19H21BrN4O4S/c1-4-13(17(26)28-5-2)29-19-21-15-14(16(25)22-18(27)23(15)3)24(19)10-11-7-6-8-12(20)9-11/h6-9,13H,4-5,10H2,1-3H3,(H,22,25,27)

InChI Key

WXQQKZJGQTUNAV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)SC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C

Origin of Product

United States

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